3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxa-6-azaspiro[33]heptan-6-yl)quinolin-6-ol is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
The synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a quinoline derivative with a spirocyclic amine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours, followed by purification using techniques such as flash chromatography .
Analyse Chemischer Reaktionen
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-6-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic core but lacks the quinoline moiety, making it less complex and potentially less versatile in certain applications.
Spiro[3.3]heptane derivatives: These compounds have a similar spirocyclic structure but differ in their functional groups and overall chemical properties, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C14H14N2O2 |
---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol |
InChI |
InChI=1S/C14H14N2O2/c17-12-1-2-13-10(4-12)3-11(5-15-13)16-6-14(7-16)8-18-9-14/h1-5,17H,6-9H2 |
InChI-Schlüssel |
ZXJKDDHMUOCVTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1C3=CN=C4C=CC(=CC4=C3)O)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.